2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide
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Overview
Description
Alpha-Cyano-beta-(2-Nitro-4,5-Dimethoxyphenyl)Acrylamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyano group, a nitro group, and methoxy groups attached to a phenyl ring, along with an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide typically involves the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired acrylamide derivative. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Alpha-Cyano-beta-(2-Nitro-4,5-Dimethoxyphenyl)Acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy groups can lead to various substituted phenyl acrylamides.
Scientific Research Applications
Alpha-Cyano-beta-(2-Nitro-4,5-Dimethoxyphenyl)Acrylamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide involves its interaction with various molecular targets. The cyano and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the acrylamide moiety can undergo Michael addition reactions. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Alpha-Cyano-beta-(2-Nitrophenyl)Acrylamide
- Alpha-Cyano-beta-(4,5-Dimethoxyphenyl)Acrylamide
- Alpha-Cyano-beta-(2,4-Dimethoxyphenyl)Acrylamide
Uniqueness
Alpha-Cyano-beta-(2-Nitro-4,5-Dimethoxyphenyl)Acrylamide is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both nitro and methoxy groups on the phenyl ring, along with the cyano and acrylamide moieties, makes it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C12H11N3O5 |
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Molecular Weight |
277.23 g/mol |
IUPAC Name |
2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C12H11N3O5/c1-19-10-4-7(3-8(6-13)12(14)16)9(15(17)18)5-11(10)20-2/h3-5H,1-2H3,(H2,14,16) |
InChI Key |
QXQNQUBSIXWOQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)N)[N+](=O)[O-])OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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